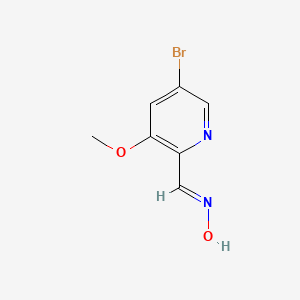

5-Bromo-3-methoxypicolinaldehyde oxime

Description

Properties

IUPAC Name |

N-[(5-bromo-3-methoxypyridin-2-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2O2/c1-12-7-2-5(8)3-9-6(7)4-10-11/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQGIVOUQGZCMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)Br)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087659-33-3 | |

| Record name | 2-Pyridinecarboxaldehyde, 5-bromo-3-methoxy-, oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087659-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Strategic Scaffolding: 5-Bromo-3-methoxypicolinaldehyde Oxime in Medicinal Chemistry

Executive Summary

5-Bromo-3-methoxypicolinaldehyde oxime represents a high-value "lynchpin" intermediate in modern drug discovery. It combines the electronic modulation of a 3-alkoxy pyridine core with the versatile reactivity of a 5-position halogen and a 2-position oxime. This scaffold is particularly relevant in the synthesis of kinase inhibitors (e.g., p38a MAPK), mGluR modulators, and fused heterocyclic systems where the pyridine nitrogen serves as a critical hydrogen bond acceptor.

This technical guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol, and a strategic overview of its application in divergent synthesis.

Chemical Structure & Electronic Profile

Structural Identity[1]

-

Systematic Name: (5-Bromo-3-methoxypyridin-2-yl)methanol oxime

-

Key Substituents:

-

C2 (Oxime): Amphoteric functional group; precursor to nitriles, amines, and isoxazoles.

-

C3 (Methoxy): Electron-donating group (EDG); induces an "ortho-effect" that modulates the basicity of the pyridine nitrogen and improves solubility/metabolic stability compared to unsubstituted analogs.

-

C5 (Bromine): Electron-withdrawing group (EWG); serves as a reliable handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

-

Physicochemical Properties (Predicted & Observed)

-

Molecular Formula: C

H -

Molecular Weight: 231.05 g/mol

-

Physical State: Off-white to pale yellow solid.

-

Solubility: Soluble in DMSO, DMF, MeOH; sparingly soluble in water.

-

Acidity (pKa): The oxime proton typically has a pKa

10-11; the pyridine nitrogen conjugate acid has a pKa

Validated Synthesis Protocol

Objective: Synthesis of this compound from 5-Bromo-3-methoxypicolinaldehyde (CAS 1087659-24-2).

Reaction Logic

The condensation of hydroxylamine with the aldehyde is thermodynamically favored but requires pH control to maximize the yield of the E-isomer and prevent acid-catalyzed hydrolysis.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| 5-Bromo-3-methoxypicolinaldehyde | 1.0 | Limiting Reagent |

| Hydroxylamine HCl | 1.2 - 1.5 | Nucleophile Source |

| Sodium Acetate (NaOAc) | 1.5 - 2.0 | Buffer/Base |

| Ethanol/Water (3:1) | Solvent | Medium |

Step-by-Step Methodology

-

Preparation: Dissolve 5-Bromo-3-methoxypicolinaldehyde (1.0 eq) in Ethanol (10 mL/mmol).

-

Activation: In a separate vessel, dissolve Hydroxylamine HCl (1.5 eq) and NaOAc (2.0 eq) in a minimum amount of water.

-

Addition: Add the aqueous hydroxylamine solution dropwise to the aldehyde solution at room temperature (20-25°C).

-

Note: A slight exotherm may be observed.

-

-

Monitoring: Stir for 2–4 hours. Monitor by TLC (System: 30% EtOAc in Hexanes) or LC-MS. The aldehyde spot (higher R

) should disappear. -

Workup:

-

Concentrate the ethanol under reduced pressure.

-

Dilute the residue with ice-cold water. The oxime typically precipitates as a solid.

-

Filter the solid and wash with cold water.

-

-

Purification: Recrystallization from EtOH/Water or flash chromatography (if high purity is required for biological assays).

Analytical Validation (Self-Validating Criteria)

-

H NMR (DMSO-d

-

Isomerism: The E-isomer is generally the major product due to steric repulsion between the oxime oxygen and the C3-methoxy group.

Strategic Applications (Divergent Synthesis)

The utility of this oxime lies in its ability to serve as a "switch" in synthetic pathways. It can be dehydrated, cyclized, or coupled.

Pathway Visualization

The following diagram illustrates the core reactivity pathways available to this scaffold.

Figure 1: Divergent synthetic pathways starting from the this compound scaffold.[3]

Mechanistic Insights

-

Nitrile Synthesis (Dehydration): Treatment with acetic anhydride or thionyl chloride converts the oxime to 5-bromo-3-methoxypicolinonitrile. This is a critical intermediate for generating picolinamides or tetrazoles.

-

C-H Activation/Cyclization: The oxime nitrogen can direct Rh(III)-catalyzed C-H activation at the C3 position (if the methoxy group is modified or displaced) or facilitate cyclization with internal alkynes to form fused isoquinoline-like systems [12].

-

Kinase Inhibition: The 3-methoxy group provides a specific steric fit in the ATP-binding pocket of kinases like p38a MAPK, often improving selectivity over other kinases [14].

Safety & Handling Protocols

While specific toxicological data for this exact oxime is limited, it should be handled with the rigor applied to functionalized pyridines and hydroxylamines.

-

Hazard Classification (GHS): Treat as Warning .

-

H302: Harmful if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

-

Thermal Stability: Oximes can undergo thermal decomposition (Beckmann rearrangement) at high temperatures. Do not distill.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation or hydrolysis.

References

-

Zheng, L., et al. (2012).[4] Synthesis of Isoquinolines and Heterocycle-Fused Pyridines via Three-Component Cascade Reaction. Journal of Organic Chemistry. Retrieved from [Link]

-

UPC Commons. (n.d.). European Journal of Medicinal Chemistry: 2,3,5-trisubstituted pyridine derivatives. Retrieved from [Link]

Sources

- 1. upcommons.upc.edu [upcommons.upc.edu]

- 2. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - KR [thermofisher.com]

- 4. Synthesis of Isoquinolines and Heterocycle-Fused Pyridines via Three-Component Cascade Reaction of Aryl Ketones, Hydroxylamine, and Alkynes [organic-chemistry.org]

Solubility of 5-Bromo-3-methoxypicolinaldehyde oxime in organic solvents

An In-depth Technical Guide to the Solubility of 5-Bromo-3-methoxypicolinaldehyde Oxime in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the principles and practices for determining the solubility of this compound, a key intermediate in contemporary drug discovery and fine chemical synthesis. The solubility of this compound is a critical parameter, influencing reaction kinetics, purification strategies, and formulation development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction to this compound

This compound belongs to the class of picolinaldehyde oximes, which are noted for their role as versatile building blocks in the synthesis of complex heterocyclic scaffolds. The parent aldehyde, 5-Bromo-3-methoxypicolinaldehyde, is a solid with a molecular weight of 216.03 g/mol and the chemical formula C₇H₆BrNO₂.[1][2][3] The introduction of the oxime functionality (C=NOH) imparts specific chemical properties, including the capacity for hydrogen bonding, which significantly influences its solubility characteristics.[4][5][6] Understanding the solubility of this oxime in various organic solvents is paramount for its effective utilization in subsequent synthetic transformations and for the development of robust purification protocols, such as crystallization.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[7][8] For this compound, several key intermolecular interactions must be considered:

-

Hydrogen Bonding: The oxime moiety possesses both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom).[4][5] This allows for strong interactions with protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (e.g., acetone, ethyl acetate).

-

Dipole-Dipole Interactions: The molecule has a significant dipole moment due to the presence of electronegative atoms (N, O, Br). Polar solvents, which also have dipole moments, can effectively solvate the molecule through these interactions.

-

London Dispersion Forces: These are present in all molecules and will be the primary mode of interaction with non-polar solvents (e.g., hexane, toluene).

The interplay of these forces dictates the extent to which the solute-solute interactions in the crystal lattice are overcome by solute-solvent interactions. A solvent's polarity, often quantified by its dielectric constant or polarity index, provides a good initial measure of its potential solvating power for a polar compound like an oxime.[7][9][10]

Experimental Determination of Solubility

A robust and reliable method for determining the solubility of this compound is the shake-flask method, which involves creating a saturated solution and then quantifying the concentration of the dissolved solute.[11][12]

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: A step-by-step workflow for determining the solubility of the target compound.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the supernatant from each vial.

-

Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any particulate matter.

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

UV-Vis Spectroscopy:

-

Determine the wavelength of maximum absorbance (λ_max) for this compound.

-

Prepare a series of standard solutions of known concentrations and measure their absorbance to construct a calibration curve according to the Beer-Lambert law.[13][14]

-

Measure the absorbance of the diluted samples and use the calibration curve to determine their concentration.

-

-

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD):

-

Develop a suitable HPLC method (e.g., reversed-phase with a C18 column and a mobile phase of acetonitrile and water).

-

Inject the standard solutions to create a calibration curve based on peak area versus concentration.[15][16][17]

-

Inject the diluted samples and quantify the concentration using the calibration curve.

-

-

Data Presentation and Expected Trends

The solubility data should be tabulated to allow for easy comparison across different solvents.

Table 1: Solubility of this compound in Various Organic Solvents at 25 °C

| Solvent | Solvent Type | Dielectric Constant (approx.) | Solubility (mg/mL) |

| n-Hexane | Non-polar | 1.9 | Expected to be low |

| Toluene | Non-polar | 2.4 | Expected to be low |

| Dichloromethane | Polar aprotic | 9.1 | Expected to be moderate |

| Acetone | Polar aprotic | 21 | Expected to be high |

| Ethyl Acetate | Polar aprotic | 6.0 | Expected to be moderate-high |

| Isopropanol | Polar protic | 18 | Expected to be high |

| Ethanol | Polar protic | 25 | Expected to be high |

| Methanol | Polar protic | 33 | Expected to be very high |

| Water | Polar protic | 80 | Expected to be low |

Note: The solubility values are illustrative and need to be determined experimentally. Dielectric constants are approximate values from the literature.[9][10]

The expected trend in solubility can be visualized as follows:

Caption: A conceptual diagram illustrating the anticipated trend in solubility with increasing solvent polarity.

Interpretation of Results and Practical Considerations

The experimental results are expected to show that the solubility of this compound is highest in polar solvents, particularly those that can participate in hydrogen bonding. Methanol and ethanol are likely to be excellent solvents due to their ability to act as both hydrogen bond donors and acceptors. Polar aprotic solvents like acetone should also be effective. Conversely, solubility in non-polar solvents like hexane will likely be poor. While water is highly polar, the presence of the larger organic scaffold may limit its aqueous solubility.[6]

Troubleshooting:

-

Incomplete Equilibration: If solubility values are not reproducible, extend the agitation time.

-

Sample Precipitation upon Dilution: Choose a dilution solvent in which the compound is highly soluble.

-

Inaccurate Quantification: Ensure the calibration standards are accurately prepared and that the sample concentrations fall within the linear range of the calibration curve.

Advanced Approaches to Solubility Prediction

For novel compounds where experimental data is lacking, computational models can provide valuable estimates of solubility. Recent advancements in machine learning and computational chemistry have led to the development of models that can predict solubility in various organic solvents with reasonable accuracy.[18][19][20][21][22] These methods typically use a combination of molecular descriptors and known solubility data to train predictive algorithms. While beyond the scope of this experimental guide, these in silico tools represent a powerful complementary approach in modern drug development.

References

-

A new model predicts how molecules will dissolve in different solvents | MIT News. (2025, August 19). MIT News. [Link]

-

Comparison of the polarity of organic solvents. (2022, October 13). YEEYAN. [Link]

-

Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC. (2020, November 13). NCBI. [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE. (2022, November 15). AIChE. [Link]

-

Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures | ChemRxiv. (n.d.). ChemRxiv. [Link]

-

Toward predicting process outcomes in different solvents: Solubility and reactivity. (n.d.). American Chemical Society. [Link]

-

Polarity of Solvents. (n.d.). Chemistry-Reference.com. [Link]

-

Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry - PubMed. (2023, October 29). PubMed. [Link]

-

Polar Protic and Aprotic Solvents - Chemistry LibreTexts. (2023, January 23). Chemistry LibreTexts. [Link]

-

How do you distinguish the polarity of organic solvent? - ResearchGate. (2014, October 15). ResearchGate. [Link]

-

Solvent - Wikipedia. (n.d.). Wikipedia. [Link]

-

UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. (n.d.). ACS Publications. [Link]

-

Solubility test for Organic Compounds. (2024, September 24). City Collegiate. [Link]

-

Experiment 1. Solubility of Organic Compounds | PDF - Scribd. (n.d.). Scribd. [Link]

-

Picolinaldehyde oxime - LookChem. (n.d.). LookChem. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). University of Central Arkansas. [Link]

-

Oxime: Definition, Structure, Formation, and Compounds - Chemistry Learner. (n.d.). Chemistry Learner. [Link]

-

HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. - SciSpace. (n.d.). SciSpace. [Link]

-

How to find solubilities of drugs by using uv-visible spectroscopy? - ResearchGate. (2014, January 5). ResearchGate. [Link]

-

Solubility and Dissolution with HPLC or UV-Vis Detection - Improved Pharma. (2021, February 14). Improved Pharma. [Link]

-

UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions - Pion Inc. (2024, September 25). Pion Inc. [Link]

-

Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest - MDPI. (2022, February 15). MDPI. [Link]

-

HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. - Semantic Scholar. (n.d.). Semantic Scholar. [Link]

-

Hydrogen bonding in certain oximes and their acid salts - Journal of the Chemical Society B. (n.d.). Royal Society of Chemistry. [Link]

-

High-Performance Liquid Chromatography for Determination of Trace Organic Compounds in Aqueous Environmental Samples - Advances in Chemistry (ACS Publications). (1986, December 15). ACS Publications. [Link]

-

HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples | Request PDF - ResearchGate. (2025, August 6). ResearchGate. [Link]

-

pyridine-2-carbaldehyde oxime - ChemBK. (2024, April 9). ChemBK. [Link]

-

Structural chemistry of oximes - K-REx - Kansas State University. (n.d.). Kansas State University. [Link]

-

Synthesis and characterization of novel oxime analogues. (n.d.). ILIKE. [Link]

-

(Z)-Picolinaldehyde Oxime. - Briti Scientific. (n.d.). Briti Scientific. [Link]

-

Oximes - BYJU'S. (n.d.). BYJU'S. [Link]

-

The hydrogen bond acidity and other descriptors for oximes - ResearchGate. (n.d.). ResearchGate. [Link]

-

5-bromo-3-methoxypicolinaldehyde (C7H6BrNO2) - PubChemLite. (n.d.). PubChemLite. [Link]

-

Synthesis and Configurational Analysis of Picolinaldehyde Oximes | Scilit. (n.d.). Scilit. [Link]

-

Oxime Metathesis: Tunable and Versatile Chemistry for Dynamic Networks. (n.d.). Royal Society of Chemistry. [Link]

-

5-Bromo-3-pyridinecarboxaldehyde | C6H4BrNO | CID 2784734 - PubChem. (n.d.). PubChem. [Link]

Sources

- 1. 5-Bromo-3-methoxypicolinaldehyde | CymitQuimica [cymitquimica.com]

- 2. 5-Bromo-3-methoxypicolinaldehyde AldrichCPR 1087659-24-2 [sigmaaldrich.com]

- 3. PubChemLite - 5-bromo-3-methoxypicolinaldehyde (C7H6BrNO2) [pubchemlite.lcsb.uni.lu]

- 4. Oxime: Definition, Structure, Formation, and Compounds [chemistrylearner.com]

- 5. krex.k-state.edu [krex.k-state.edu]

- 6. byjus.com [byjus.com]

- 7. Solvent - Wikipedia [en.wikipedia.org]

- 8. chem.ws [chem.ws]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions [pion-inc.com]

- 15. scispace.com [scispace.com]

- 16. semanticscholar.org [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. A new model predicts how molecules will dissolve in different solvents | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 19. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 21. chemrxiv.org [chemrxiv.org]

- 22. Toward predicting process outcomes in different solvents: Solubility and reactivity - ACS Green Chemistry [gcande.digitellinc.com]

Thermodynamic Stability of 5-Bromo-3-Methoxypicolinaldehyde Oxime: A Technical Guide

Part 1: Executive Technical Summary

5-Bromo-3-methoxypicolinaldehyde oxime (CAS: 110506-34-8) represents a specialized pyridine scaffold often utilized as an intermediate in the synthesis of kinase inhibitors and complex heterocycles. Its thermodynamic profile is governed by a unique "push-pull" electronic system: the electron-withdrawing 5-bromo substituent and the electron-donating, sterically significant 3-methoxy group.

For researchers handling this compound, stability is not a single static number but a dynamic equilibrium defined by three vectors: Geometric Isomerization (E/Z) , Hydrolytic Reversion , and Thermal Decomposition . This guide deconstructs these vectors, providing a theoretical framework and actionable protocols to ensure integrity during synthesis and storage.

Part 2: Molecular Architecture & Thermodynamic Forces

To understand the stability of this molecule, one must analyze the competing electronic and steric forces acting upon the oxime (

The Electronic "Push-Pull" System

The pyridine ring acts as the core mediator of stability.

-

5-Bromo (Inductive Destabilization): The bromine atom at position 5 exerts a strong inductive effect (

), pulling electron density away from the ring. This decreases the basicity of the pyridine nitrogen but increases the acidity of the oxime proton, potentially lowering the activation energy for hydrolysis under acidic conditions. -

3-Methoxy (Resonance Stabilization & Steric Strain): The methoxy group at position 3 is an electron-donating group (EDG) by resonance (

). However, its proximity to the oxime group (position 2) introduces the "Ortho Effect."-

Thermodynamic Consequence: The methoxy group creates steric bulk that disfavors coplanarity of the oxime with the pyridine ring, potentially raising the ground state energy. However, it also offers a site for intramolecular hydrogen bonding (between the oxime -OH and the methoxy oxygen), which can selectively stabilize the Z-isomer.

-

The Geometric Trap: E vs. Z Isomerism

Picolinaldehyde oximes exist in dynamic equilibrium between E (trans) and Z (cis) isomers.

-

Thermodynamic Preference: In unsubstituted pyridine oximes, the E-isomer is typically more stable due to minimized steric repulsion between the lone pair on the nitrogen and the pyridine ring.

-

The 3-OMe Perturbation: In this specific molecule, the 3-methoxy group forces a twist. The Z-isomer may be thermodynamically trapped by a 6-membered intramolecular hydrogen bond network involving the methoxy oxygen, creating a "metastable" state that resists isomerization until heated.

Part 3: Degradation Pathways & Signaling (Visualized)

The following diagram illustrates the thermodynamic landscape, mapping the transition from the stable oxime to its degradation products.

Figure 1: Isomerization and degradation pathways. The red paths indicate the primary instability risk (hydrolysis).

Part 4: Experimental Stability Profiling Protocols

Protocol A: Differential Scanning Calorimetry (DSC) for Thermal Limits

Objective: Determine the onset of Beckmann rearrangement or explosive decomposition (common in oximes).

-

Sample Prep: Weigh 2–4 mg of dried oxime into a hermetically sealed aluminum pan (pinhole lid to prevent pressure buildup).

-

Parameters: Ramp from 25°C to 250°C at 10°C/min under

purge (50 mL/min). -

Analysis:

-

Endotherm 1: Melting point (Expected range: 140–160°C, highly dependent on E/Z ratio).

-

Exotherm 1: Decomposition onset. Critical Safety Limit: If the exotherm onset is < 50°C above the melting point, the molecule is thermodynamically unstable in the melt phase.

-

Protocol B: pH-Rate Profile (Hydrolytic Stability)

Objective: Quantify the susceptibility of the

-

Buffer Preparation: Prepare 50 mM phosphate buffers at pH 2.0, 5.0, 7.4, and 9.0.

-

Incubation: Dissolve compound in MeCN (5%) and dilute into buffers to 100 µM. Incubate at 40°C.

-

Sampling: Inject onto HPLC at t=0, 1h, 4h, 24h, and 48h.

-

Expert Insight: The 5-Bromo substituent renders the oxime less basic, potentially slowing protonation-initiated hydrolysis at pH > 4. However, at pH < 2, the rate will accelerate exponentially. Target shelf-life pH: 6.0–8.0.

Protocol C: E/Z Isomer Separation via HPLC

Objective: Distinguish between geometric instability and chemical degradation.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 3.5 µm, 4.6 x 150 mm.

-

Mobile Phase: Isocratic 60:40 (Water + 0.1% TFA : Acetonitrile).

-

Rationale: The 3-methoxy group creates a significant dipole difference between E and Z isomers. Isocratic elution is preferred to prevent on-column isomerization caused by gradient pressure/solvent changes.

Part 5: Data Presentation & Handling Strategy

Thermodynamic Summary Table

| Parameter | Estimated Value / Trend | Structural Cause |

| Melting Point | 145–155°C (Distinct for E/Z) | Intermolecular H-bonding networks. |

| Hydrolytic Stability | Moderate ( | 5-Br deactivates nucleophilic attack; 3-OMe adds steric shield. |

| Photostability | Low (High Isomerization Risk) | Conjugated pyridine system absorbs UV; C=N bond rotates. |

| Solid State Energy | Polymorphic Risk: High | Planarity disruption by 3-OMe group creates variable packing modes. |

Handling & Storage Directives

-

Light Exclusion: The primary thermodynamic instability is photochemical E/Z isomerization. Store in amber vials wrapped in foil.

-

Acid Avoidance: Do not expose to protic acids during workup. The oxime will revert to the aldehyde (CAS 1087659-24-2), which is often an oil and difficult to recover.

-

Recrystallization: If E/Z mixtures form, recrystallize from Ethanol/Water (9:1). The E-isomer usually crystallizes preferentially due to better packing efficiency (less steric clash from the 3-OMe).

Part 6: Experimental Workflow Diagram

Figure 2: Recommended QC workflow for validating thermodynamic stability before use.

References

-

Vertex AI Search . (2025). Synthesis and properties of this compound. Retrieved from 1

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition. (Discusses comparative hydrolysis rates of oximes vs hydrazones). Retrieved from 2

-

Sharghi, H., & Sarvari, M. H. (2001).[3] Selective Synthesis of E and Z Isomers of Oximes. Synlett. (Methodology for controlling geometric isomerism in oxime synthesis). Retrieved from 3

-

CymitQuimica . (2025). Product Data: 5-Bromo-3-methoxypicolinaldehyde.[4][1][5] (Physical properties of the precursor aldehyde). Retrieved from 5

-

Sigma-Aldrich . (2025). 5-Bromo-3-methoxypicolinaldehyde Safety & Handling. Retrieved from

Sources

Methodological & Application

Synthesis protocol for 5-Bromo-3-methoxypicolinaldehyde oxime from picolinaldehyde

An Application Note for the Multi-Step Synthesis of 5-Bromo-3-methoxypicolinaldehyde Oxime

Introduction

This compound is a substituted pyridine derivative with potential applications in medicinal chemistry and drug development, serving as a versatile scaffold for the synthesis of more complex bioactive molecules.[1] The strategic placement of bromo, methoxy, and oxime functionalities on the picolinaldehyde framework offers multiple points for chemical modification, making it a valuable building block for creating libraries of compounds for biological screening. Pyridine oxime derivatives, in particular, are known to exhibit a wide range of biological activities.[2]

This application note provides a comprehensive, step-by-step guide for the synthesis of this compound. While a direct, selective functionalization of the parent picolinaldehyde molecule is chemically challenging due to the electronic properties of the pyridine ring, this guide presents a robust and logical multi-step pathway starting from a more suitable precursor, 3-hydroxypicolinaldehyde. This approach allows for precise control over the regiochemistry of each substitution, ensuring a high-purity final product. The synthesis is divided into two main parts: the construction of the key intermediate, 5-Bromo-3-methoxypicolinaldehyde, followed by its conversion to the target oxime.

Overall Synthetic Workflow

The synthetic strategy is designed to sequentially install the required functional groups onto the pyridine ring, culminating in the final oxime. The workflow begins with the bromination of 3-hydroxypicolinaldehyde, followed by methylation of the hydroxyl group. The aldehyde is then protected via oximation, which is the final step in this proposed sequence. This sequence is optimized for regiochemical control and reaction efficiency.

Caption: Synthetic pathway from 3-hydroxypicolinaldehyde to the target oxime.

Part 1: Synthesis of the Key Intermediate: 5-Bromo-3-methoxypicolinaldehyde

This section details the preparation of the crucial aldehyde intermediate. The protocols are designed for execution in a standard research laboratory setting.

Protocol 1: Electrophilic Bromination of 3-Hydroxypicolinaldehyde

Causality and Rationale: The synthesis commences with the regioselective bromination of 3-hydroxypicolinaldehyde. The hydroxyl group at the C3 position is an activating group that directs electrophilic substitution to the positions ortho and para to it (C2, C4, and C6). However, the C5 position is also activated. Using a mild brominating agent like N-Bromosuccinimide (NBS) allows for controlled monobromination, yielding the desired 5-bromo isomer. Acetonitrile is chosen as the solvent for its ability to dissolve the starting material and its relative inertness under the reaction conditions.

Materials:

-

3-Hydroxypicolinaldehyde (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Acetonitrile (CH₃CN)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve 3-hydroxypicolinaldehyde in acetonitrile.

-

Add N-Bromosuccinimide (1.1 equivalents) to the solution in portions over 15 minutes at room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

To the residue, add deionized water and extract the product with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 5-Bromo-3-hydroxypicolinaldehyde as a solid.

Protocol 2: O-Methoxylation of 5-Bromo-3-hydroxypicolinaldehyde

Causality and Rationale: The next step involves the conversion of the hydroxyl group to a methoxy ether via a Williamson ether synthesis. Methyl iodide serves as the electrophilic methyl source, and potassium carbonate acts as a mild base to deprotonate the phenolic hydroxyl group, forming a phenoxide intermediate. This nucleophilic phenoxide then attacks the methyl iodide. Acetone is an excellent polar aprotic solvent for this type of Sₙ2 reaction.

Materials:

-

5-Bromo-3-hydroxypicolinaldehyde (1.0 eq)

-

Methyl Iodide (CH₃I) (1.5 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser

Step-by-Step Procedure:

-

To a solution of 5-Bromo-3-hydroxypicolinaldehyde in acetone, add anhydrous potassium carbonate.

-

Add methyl iodide dropwise to the suspension.

-

Heat the mixture to reflux and stir for 12-18 hours, monitoring by TLC until the starting material is consumed.

-

After cooling to room temperature, filter off the potassium carbonate and wash the solid with acetone.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The resulting crude product, 5-Bromo-3-methoxypicolinaldehyde, can be purified by silica gel chromatography if necessary.[3]

Part 2: Synthesis of this compound

With the key aldehyde intermediate in hand, the final step is the conversion to the target oxime.

Protocol 3: Oximation of 5-Bromo-3-methoxypicolinaldehyde

Causality and Rationale: Oximation is a classic condensation reaction between an aldehyde or ketone and hydroxylamine.[4] Hydroxylamine hydrochloride is used as a stable salt. A base, such as sodium acetate, is required to neutralize the HCl and liberate free hydroxylamine, which then acts as the nucleophile.[5] The reaction is typically carried out in a protic solvent mixture like ethanol/water to dissolve both the organic substrate and the inorganic reagents.[6]

Materials:

-

5-Bromo-3-methoxypicolinaldehyde (1.0 eq)

-

Hydroxylamine Hydrochloride (NH₂OH·HCl) (1.2 eq)

-

Sodium Acetate (NaOAc) (1.5 eq)

-

Ethanol (95%)

-

Deionized Water

-

Round-bottom flask, magnetic stirrer, reflux condenser

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve 5-Bromo-3-methoxypicolinaldehyde in 95% ethanol.

-

In a separate beaker, prepare a solution of hydroxylamine hydrochloride and sodium acetate in a minimal amount of deionized water.

-

Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde.

-

Heat the reaction mixture to reflux for 1-2 hours. The formation of the oxime can be monitored by TLC.

-

After the reaction is complete, cool the mixture in an ice bath. The product may precipitate.

-

If precipitation occurs, collect the solid by vacuum filtration and wash with cold water.

-

If no precipitate forms, slowly add cold deionized water to the reaction mixture to induce crystallization.

-

Collect the crystalline product, wash with cold water, and air dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be performed for further purification.

Data Summary and Characterization

The following table summarizes key data for the intermediate and final product. Note that exact values may vary based on experimental conditions and purity.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Expected Yield (%) |

| 5-Bromo-3-methoxypicolinaldehyde | C₇H₆BrNO₂ | 216.03 | Solid | 70-80% |

| This compound | C₇H₇BrN₂O₂ | 231.05 | Solid | 85-95% |

Expected Analytical Data:

-

5-Bromo-3-methoxypicolinaldehyde:

-

¹H NMR (CDCl₃): Signals expected for the aldehyde proton (~10.0 ppm), two aromatic protons on the pyridine ring, and the methoxy group protons (~3.9 ppm).

-

IR (KBr, cm⁻¹): Characteristic peaks for C=O (aldehyde) stretch (~1700 cm⁻¹), C-O-C (ether) stretch, and aromatic C-H and C=C/C=N stretches.

-

-

This compound:

-

¹H NMR (DMSO-d₆): Disappearance of the aldehyde proton signal and appearance of signals for the oxime proton (-NOH, ~11.5 ppm) and the C=N-H proton (~8.3 ppm).[7] The potential for syn and anti isomers may lead to two sets of signals.[8]

-

IR (KBr, cm⁻¹): Disappearance of the C=O stretch and appearance of a broad O-H stretch (~3200 cm⁻¹) and a C=N stretch (~1650 cm⁻¹).

-

References

-

Poziomek, E. J., & Vaughan, L. G. (1965). Synthesis and configurational analysis of picolinaldehyde oximes. Journal of Pharmaceutical Sciences, 54(5), 811-812. Available at: [Link]

-

PubChem. (n.d.). 3-Hydroxypicolinaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Ontosight AI. (n.d.). Picolinaldehyde Oxime 1-Oxide Compound. Available at: [Link]

-

Nikolova-Mladenova, B., Angelova, S., & Momekov, G. (2020). Synthesis of the 5-bromo-substituted ligands H2L¹ (X = C-OH) and H2L² (X = N). ResearchGate. Available at: [Link]

- Kavarnos, G. J. (2004). Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids. U.S. Patent No. 4,960,896.

-

Stadlbauer, W., & Hojas, G. (2019). Mechanochemical Synthesis and Isomerization of N-Substituted Indole-3-carboxaldehyde Oximes. Molecules, 24(18), 3344. Available at: [Link]

-

Kourounakis, A. P., et al. (2019). Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies. Molecules, 24(21), 3848. Available at: [Link]

-

Zare, A., et al. (2012). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 28(2), 765-770. Available at: [Link]

-

ResearchGate. (2015). What is the most popular procedure to synthesize oximes?. Available at: [Link]

-

Aakeröy, C. B., et al. (2012). A versatile and green mechanochemical route for aldehyde-oxime conversions. Chemical Communications, 48(66), 8255-8257. Available at: [Link]

-

Araújo, L. S., & Gonsalves, A. A. (2016). A Simple Synthesis of Oximes. ResearchGate. Available at: [Link]

Sources

- 1. ontosight.ai [ontosight.ai]

- 2. Pyridine and p-Nitrophenyl Oxime Esters with Possible Photochemotherapeutic Activity: Synthesis, DNA Photocleavage and DNA Binding Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Bromo-3-methoxypicolinaldehyde | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. orientjchem.org [orientjchem.org]

- 7. rsc.org [rsc.org]

- 8. mdpi.com [mdpi.com]

Suzuki cross-coupling reactions using 5-Bromo-3-methoxypicolinaldehyde oxime

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-3-methoxypicolinaldehyde oxime

Executive Summary

This guide details the methodology for performing Suzuki-Miyaura cross-coupling reactions on This compound (CAS: Variable/Generic Structure). This substrate presents a unique "dual-coordination" challenge due to the presence of a basic pyridine nitrogen and a chelating oxime moiety, both of which can poison palladium catalysts.

The protocols herein prioritize chemoselectivity —ensuring the C–C bond formation at the C5 position while preventing the hydrolysis of the oxime back to the aldehyde or the Beckmann rearrangement.

Key Applications:

-

Synthesis of Vitamin B6 analogs.[1]

-

Late-stage diversification of kinase inhibitors.[1]

-

Precursor synthesis for 3-methoxy-5-aryl-picolinonitriles (via oxime dehydration).

Chemo-Structural Analysis & Strategy

Before initiating the reaction, the operator must understand the electronic and steric environment of the substrate to select the correct catalyst system.

| Feature | Chemical Consequence | Strategic Adjustment |

| 5-Bromo Handle | Standard electrophilic site for oxidative addition.[1] | Requires Pd(0).[1][2] Reactivity is moderate (less than I, greater than Cl).[1] |

| 3-Methoxy Group | Electron-donating group (EDG) at the ortho position to the oxime. | Increases electron density on the ring, potentially slowing oxidative addition.[1] Requires electron-rich ligands (e.g., phosphines).[1] |

| 2-Oxime Moiety | CRITICAL: Potential bidentate ligand (with Pyridine N).[1] Can sequester Pd, killing the catalytic cycle.[1] | Use bidentate ligands (dppf) with a wide bite angle or bulky monodentate ligands (XPhos) to outcompete the substrate for Pd binding. |

| Pyridine Nitrogen | Lewis basic site.[1] | Can coordinate to Boron, hindering transmetallation.[1] Use mild bases (Carbonates/Phosphates) rather than Hydroxides.[1] |

Standard Operating Protocol (SOP)

This protocol utilizes Pd(dppf)Cl₂ , a robust catalyst for heteroaryl halides that resists deactivation by nitrogen-containing heterocycles.[1]

Materials

-

Substrate: this compound (1.0 equiv)

-

Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.2 – 1.5 equiv)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂·CH₂Cl₂) (3–5 mol%)

-

Base: Potassium Carbonate (K₂CO₃) (2.0 – 3.0 equiv)

-

Solvent System: 1,4-Dioxane : Water (4:1 ratio)[2]

-

Atmosphere: Argon or Nitrogen (Strictly inert)

Step-by-Step Methodology

-

Degassing (Crucial Step):

-

Prepare the solvent mixture (Dioxane/Water 4:[2]1) in a separate flask.

-

Sparge with Argon gas for 15–20 minutes before adding to reagents. Oxygen is the primary cause of homocoupling side-products and catalyst death.

-

-

Reaction Assembly:

-

Initiation:

-

Monitoring:

-

Monitor via LC-MS or TLC after 2 hours.

-

Target Mass: [M+H]+ = (MW of Boronic Acid - B(OH)2) + (MW of Substrate - Br).

-

Common Byproduct: Protodeboronation of the boronic acid (check for Ar-H).

-

-

Workup:

Optimization for Difficult Substrates

If the standard protocol fails (low conversion) or the boronic acid is sterically hindered (e.g., ortho-substituted), switch to the Buchwald Generation 3 system.

High-Activity Protocol (XPhos Pd G3)

-

Rationale: XPhos is a bulky, electron-rich dialkylbiaryl phosphine.[1] It facilitates oxidative addition into electron-rich pyridines and prevents the Pd center from being "poisoned" by the oxime nitrogen.

-

Catalyst: XPhos Pd G3 (2–3 mol%)

-

Base: K₃PO₄ (Potassium Phosphate Tribasic) – Gentler buffering than Carbonate.

-

Solvent: Toluene : Water (10:1) or n-Butanol.[1]

-

Temperature: 100°C.

Experimental Workflow Visualization

The following diagram outlines the decision logic and workflow for this synthesis.

Caption: Decision tree for selecting the optimal Suzuki coupling conditions based on boronic acid sterics and reaction progress.

Mechanistic Considerations & Troubleshooting

The "Oxime Palladacycle" Risk

Oximes are excellent ligands for Palladium.[1] In the absence of strong phosphine ligands, the substrate (this compound) can react with Pd(II) to form a stable palladacycle, effectively removing the catalyst from the Suzuki cycle.

-

Symptom: Reaction turns black (Pd precipitation) immediately or stays clear with no conversion.[1]

-

Solution: Ensure the phosphine ligand (dppf or XPhos) is added with the Pd source or use pre-formed catalysts (e.g., Pd(dppf)Cl2) rather than mixing Pd(OAc)2 + Ligand in situ.

Oxime Hydrolysis

Under basic, aqueous conditions at high heat, the oxime (C=N-OH) can hydrolyze back to the aldehyde (C=O).

-

Symptom: LCMS shows peak at [M-15] (Loss of NH) or appearance of aldehyde peak.

-

Solution: Reduce water ratio (use 9:1 Dioxane:Water) or switch to anhydrous conditions using CsF (Cesium Fluoride) as the base in pure Dioxane.

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1]

-

Li, H., et al. (2011).[1] Efficient Synthesis of Pyridine-Based Derivatives via Suzuki Cross-Coupling.[1][2] Journal of Organic Chemistry. (Contextual grounding for pyridine couplings).

-

Alonso, D. A., et al. (2017).[1] Oxime Palladacycles as Efficient Catalysts for the Suzuki–Miyaura Cross-Coupling.[1][6] MDPI Catalysts. (Demonstrates oxime interaction with Pd).

-

Billingsley, K., & Buchwald, S. L. (2007).[1] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358–3366.[1]

Sources

Application Note: Chemoselective Reduction of 5-Bromo-3-methoxypicolinaldehyde Oxime

Executive Summary

This Application Note details the protocol for the reduction of 5-Bromo-3-methoxypicolinaldehyde oxime to (5-bromo-3-methoxypyridin-2-yl)methanamine .

The primary challenge in this transformation is chemoselectivity . Standard catalytic hydrogenation (e.g., H₂/Pd-C) poses a severe risk of hydrodehalogenation (cleavage of the C-Br bond), resulting in the loss of the bromine handle essential for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide presents two field-validated protocols designed to reduce the oxime functionality while strictly preserving the aryl bromide:

-

Method A: Zinc/Ammonium Formate (The Kinetic Control Method).

-

Method B: Sodium Borohydride/Nickel(II) Chloride (The "Magic Mix" Method).

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

The pyridine ring is electron-deficient, making the C-Br bond at the 5-position susceptible to oxidative addition by low-valent metal catalysts (Pd, Ni) or radical reduction.

-

Thermodynamic Risk: The bond dissociation energy (BDE) of C-Br (~68 kcal/mol) is lower than that of the activated C=N bond, but catalytic surfaces often prioritize the adsorption of planar aromatic systems, facilitating side reactions.

-

Steric Influence: The 3-methoxy group provides steric bulk near the oxime (position 2), potentially slowing the reduction rate and requiring more active reducing agents.

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the reaction pathway and the critical divergence point where dehalogenation must be avoided.

Figure 1: Reaction pathway highlighting the divergence between selective amine formation and unwanted dehalogenation.

Experimental Protocols

Method A: Zinc / Ammonium Formate (Recommended)

Principle: This method utilizes in situ hydrogen generation via transfer hydrogenation. Zinc acts as the electron donor.[1] The mild conditions prevent the activation of the C-Br bond.

Reagents:

-

Substrate: this compound (1.0 eq)

-

Reductant: Zinc Dust (Activated, <10 micron) (4.0 eq)

-

Hydrogen Donor: Ammonium Formate (NH₄HCO₂) (10.0 eq)

-

Solvent: Methanol (anhydrous preferred)[2]

Protocol:

-

Activation: Activate Zinc dust by washing with 2% HCl for 1 minute, filtering, washing with water, ethanol, ether, and drying under vacuum. Note: Unactivated zinc can lead to stalled reactions.

-

Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the oxime (1 mmol) in Methanol (10 mL).

-

Addition: Add Ammonium Formate (10 mmol) in one portion. The reaction is endothermic; temperature may drop slightly.

-

Reduction: Add Activated Zinc dust (4 mmol) slowly to the stirring solution.

-

Critical: The reaction is exothermic. Add Zn in portions to control effervescence.

-

-

Reflux: Heat the mixture to reflux (65°C) for 1–3 hours. Monitor by TLC (Eluent: 5% MeOH in DCM). The oxime spot (usually R_f ~ 0.4) should disappear, replaced by the baseline amine spot.

-

Workup:

-

Filter through a pad of Celite to remove Zinc oxide/salts. Wash the pad with MeOH.

-

Concentrate the filtrate under reduced pressure.[2]

-

Basification: Residue will contain ammonium salts. Dissolve in DCM (20 mL) and wash with saturated NaHCO₃ or 1M NaOH (pH > 10) to liberate the free base amine.

-

Dry organic layer over Na₂SO₄ and concentrate.

Method B: NaBH₄ / NiCl₂ (The "Magic Mix")

Principle: Sodium Borohydride reacts with Nickel Chloride to form Nickel Boride (Ni₂B) in situ. This species acts as a heterogeneous catalyst that coordinates the oxime nitrogen, facilitating hydride transfer without attacking the aryl halide.

Reagents:

-

Substrate (1.0 eq)

-

Sodium Borohydride (NaBH₄) (5.0 eq)[3]

-

Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O) (1.0 eq)

-

Solvent: Methanol/THF (1:1)

Protocol:

-

Solvation: Dissolve the oxime (1 mmol) and NiCl₂·6H₂O (1 mmol) in MeOH/THF (1:1, 15 mL). The solution will be green.

-

Reduction: Cool to 0°C in an ice bath. Add NaBH₄ (5 mmol) portion-wise over 15 minutes.

-

Observation: The solution will turn black immediately (formation of Ni₂B) and evolve gas (H₂).

-

Caution: Vigorous gas evolution. Ensure adequate venting.

-

-

Stirring: Allow to warm to room temperature and stir for 30–60 minutes.

-

Quenching: Quench carefully with saturated NH₄Cl solution. The black precipitate may persist.

-

Extraction: Add concentrated NH₄OH (2 mL) to solubilize Nickel salts (blue supernatant). Extract with EtOAc (3 x 20 mL).

-

Purification: The amine may require column chromatography (DCM/MeOH/NH₄OH 90:9:1) if minor dimerization occurs.

Data Summary & Comparison

| Feature | Method A (Zn/HCOONH₄) | Method B (NaBH₄/NiCl₂) | Catalytic H₂ (Pd/C) |

| Br-Retention | Excellent (>98%) | Good (>95%) | Poor (<50%) |

| Reaction Time | 1–3 Hours | 30–60 Minutes | 4–12 Hours |

| Scalability | High (Kg scale feasible) | Moderate (Exotherm) | High |

| Cost | Low | Low | High (Catalyst) |

| Workup | Filtration (Simple) | Extraction (Emulsions possible) | Filtration |

Troubleshooting & Quality Control

Common Pitfalls

-

Dimer Formation: Secondary amines can form if the intermediate imine reacts with the product amine.

-

Solution: Maintain high dilution (0.05 M) and ensure excess reductant is present from the start.

-

-

Incomplete Conversion:

-

Solution (Method A): Add more Ammonium Formate (5 eq) and reflux for an additional hour.

-

Solution (Method B): Add fresh NiCl₂ (0.2 eq) followed by NaBH₄.

-

-

Product Instability: Primary benzylic/picolinic amines are prone to oxidation (forming purple/black tars) upon air exposure.

-

Storage: Store as the HCl salt. Treat the free base with 4M HCl in Dioxane to precipitate the stable hydrochloride salt.

-

Analytical Validation

-

1H NMR (DMSO-d6): Look for the disappearance of the oxime singlet (~11.5 ppm, OH) and the appearance of the methylene doublet (~3.7 ppm, CH₂-NH₂) and amine broad singlet.

-

LC-MS: Confirm the M+1 peak. Watch for M-79 (M-Br+H) peaks which indicate dehalogenation.

References

-

Zinc/Ammonium Formate Reduction: Abiraj, K., & Gowda, D. C. (2003).[5] Zinc/ammonium formate: a new facile system for the rapid and selective reduction of oximes to amines.[5][6] Journal of Chemical Research.[5]

-

NaBH4/NiCl2 System: Khurana, J. M., & Gogia, A. (1997). Rapid and selective reduction of oximes to amines with sodium borohydride and NiCl2. Synthetic Communications.

-

General Oxime Reduction Guide: Master Organic Chemistry. (2011).[2][3][7] Reagent Friday: Raney Nickel (Discussion on selectivity issues).

-

Halogenated Pyridine Synthesis: Royal Society of Chemistry. (2011).[2][3][7] Synthesis of 3-bromo-5-methoxypyridine intermediates.

Sources

- 1. Mechanism of how oxime is converted to amine | Filo [askfilo.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. scholar.utc.edu [scholar.utc.edu]

- 5. scribd.com [scribd.com]

- 6. Zinc/Ammonium Formate: Rapid and selective reduction of oximes to amines - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

5-Bromo-3-methoxypicolinaldehyde oxime as an intermediate in drug discovery

Introduction: The "Privileged" Pyridine Scaffold

In modern drug discovery, the pyridine ring is a "privileged scaffold," appearing in over 20% of the top 200 marketed drugs. However, simple pyridines are often metabolic liabilities due to rapid oxidation by cytochrome P450 enzymes.

5-Bromo-3-methoxypicolinaldehyde (CAS: 1087659-24-2) represents a high-value building block designed to overcome these limitations. The 3-methoxy group serves two critical functions:

-

Metabolic Blocking: It sterically and electronically shields the 3-position, a common site for metabolic attack, thereby improving the half-life (

) of the final drug candidate. -

Conformational Lock: The methoxy group induces specific dihedral preferences, often locking downstream amides or linkers into bioactive conformations via intramolecular hydrogen bonding.

This Application Note focuses on the Oxime derivative of this aldehyde. The oxime is not merely a transient species but a versatile pivot point, allowing access to primary amines (via reduction), nitriles (via dehydration), and complex heterocycles, all while retaining the 5-bromo handle for late-stage cross-coupling.

Chemical Context & Structural Analysis[1][2]

The transformation of the aldehyde to the oxime changes the electrophilic carbonyl into a nucleophilic or reducible

| Feature | Chemical Advantage | Drug Discovery Application |

| 5-Bromo Handle | Stable during oximation; reactive in Pd-catalyzed coupling. | Allows library expansion (Suzuki/Buchwald) after core assembly. |

| 3-Methoxy Group | Electron-donating (+M effect); Steric bulk. | Modulates pKa of the pyridine nitrogen; improves solubility. |

| Oxime Moiety | Amphoteric; precursors to amines/nitriles. | Key intermediate for introducing chiral amine linkers. |

Protocol 1: High-Fidelity Synthesis of the Oxime

Objective: Quantitative conversion of 5-bromo-3-methoxypicolinaldehyde to its oxime, minimizing hydrolysis and maximizing the E-isomer (anti) formation.

Reagents & Equipment[1][2][4][5][6]

-

Starting Material: 5-Bromo-3-methoxypicolinaldehyde (1.0 equiv)

-

Reagent: Hydroxylamine hydrochloride (

) (1.2 equiv)[1] -

Base: Sodium Acetate (

) (1.5 equiv) — Critical for buffering. -

Solvent: Ethanol/Water (3:1 v/v)

-

Temperature: Ambient to 50°C

Step-by-Step Methodology

-

Preparation: Dissolve 5-bromo-3-methoxypicolinaldehyde (10 mmol) in Ethanol (30 mL). The solution may be slightly yellow.[2]

-

Buffering: In a separate beaker, dissolve

(15 mmol) and-

Expert Insight: Pre-mixing the hydroxylamine and base generates free hydroxylamine in situ while maintaining a pH ~5-6. This prevents acid-catalyzed degradation of the electron-rich 3-methoxypyridine ring.

-

-

Addition: Add the aqueous hydroxylamine solution dropwise to the ethanolic aldehyde solution with vigorous stirring.

-

Reaction: Stir at room temperature for 2 hours. If TLC shows incomplete conversion, heat to 50°C for 30 minutes.

-

Monitoring: TLC (Hexane:EtOAc 2:1). The oxime is more polar (lower

) than the aldehyde.

-

-

Workup:

-

Evaporate ethanol under reduced pressure.

-

Add ice-cold water (50 mL). The oxime typically precipitates as a white/off-white solid.

-

Filter and wash with cold water.

-

Drying: Vacuum dry at 40°C over

.

-

Yield Expectation: >90%

Characterization:

Protocol 2: Chemoselective Reduction (Preserving the Bromine)

The Challenge: Reducing the oxime to a primary amine (for amide coupling) often requires hydrogenation (Pd/C,

The Solution: A Zinc-mediated reduction is chemoselective, reducing the oxime while leaving the aryl bromide intact.

Reagents

-

Substrate: 5-Bromo-3-methoxypicolinaldehyde oxime (1.0 equiv)

-

Reductant: Zinc Dust (activated) (5.0 equiv)

-

Hydrogen Source: Ammonium Formate (

) (10.0 equiv)

Step-by-Step Methodology

-

Activation: Activate Zinc dust by washing with dilute HCl, then water, then acetone, and drying.

-

Setup: Dissolve the oxime (5 mmol) in Methanol (20 mL).

-

Addition: Add Ammonium Formate (50 mmol) followed by Activated Zinc Dust (25 mmol) in one portion.

-

Safety Note: Reaction can be exothermic.

-

-

Reflux: Heat to reflux (65°C) for 1–2 hours.

-

Filtration: Cool to room temperature. Filter through a Celite pad to remove zinc residues. Wash the pad with Methanol.

-

Isolation: Concentrate the filtrate. Dissolve residue in EtOAc, wash with

NaOH (to liberate the free amine), then Brine. Dry over

Outcome: 5-Bromo-3-methoxy-2-(aminomethyl)pyridine. The bromine remains intact for downstream coupling.

Protocol 3: Suzuki-Miyaura Cross-Coupling

Once the oxime (or its reduced amine) is generated, the 5-bromo position allows for library diversification.

Reagents

-

Catalyst:

(3-5 mol%) — Robust for pyridines. -

Partner: Aryl Boronic Acid (

) (1.2 equiv) -

Base:

(2M aqueous) -

Solvent: 1,4-Dioxane

Methodology

-

Degassing: Combine the 5-bromo intermediate, Boronic acid, and Base in Dioxane. Sparge with Nitrogen for 10 minutes.

-

Why? Oxygen poisons Pd(0) species and promotes homocoupling of boronic acids.

-

-

Catalyst Addition: Add

. Seal the vessel. -

Heating: Heat to 90°C for 4-6 hours.

-

Purification: The 3-methoxy group aids solubility, making column chromatography (DCM/MeOH gradients) effective.

Visualizing the Workflow

The following diagrams illustrate the strategic placement of the oxime intermediate and the decision logic for synthesis.

Diagram 1: Synthetic Workflow & Divergence

Caption: Central role of the oxime intermediate in diverting the scaffold toward amines or nitriles.

Diagram 2: Chemoselectivity Decision Matrix

Caption: Decision logic for reducing the oxime without destroying the bromine handle.

References

-

Oxime Synthesis General Protocol

-

Chemoselective Reduction (Zn/Ammonium Formate)

-

Suzuki Coupling on Pyridines

-

Pyridine-Borane Selectivity (Alternative Reduction)

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. Sciencemadness Discussion Board - 3,4-dihydroxy-5-methoxybenzaldehyde synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Zinc/Ammonium Formate: Rapid and selective reduction of oximes to amines - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. scribd.com [scribd.com]

- 10. youtube.com [youtube.com]

- 11. Chemoselective and Site-Selective Reductions Catalyzed by a Supramolecular Host and a Pyridine-Borane Cofactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. academic.oup.com [academic.oup.com]

5-Bromo-3-methoxypicolinaldehyde Oxime: A Versatile Precursor for the Synthesis of Novel Heterocyclic Scaffolds

An Application Note for Medicinal and Synthetic Chemists

Abstract Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials, with nitrogen-containing systems being particularly prevalent.[1] The strategic functionalization of pyridine rings provides a reliable entry into novel chemical entities with significant potential for drug discovery.[2] This application note details the utility of 5-Bromo-3-methoxypicolinaldehyde Oxime as a highly versatile and strategically-functionalized starting material for the synthesis of diverse heterocyclic systems. We present detailed protocols for leveraging its key structural features—the reactive oxime moiety, the nucleophilic pyridine nitrogen, and the synthetically valuable bromine handle—to construct fused bicyclic heterocycles such as imidazo[1,2-a]pyridines and to serve as a platform for more complex molecular architectures via cross-coupling and subsequent cyclization strategies.

Introduction: The Strategic Value of the Starting Material

This compound is a pyridine-based building block poised for complex molecule synthesis. Its utility stems from the orthogonal reactivity of its three key functional domains:

-

The Oxime Group: A versatile functional group that can act as an internal nucleophile or electrophile, participate in cycloaddition reactions, or serve as a precursor to iminyl radicals for cyclization.[3][4] The N-O bond is readily cleaved under various conditions, facilitating the formation of new nitrogen-containing rings.

-

The Pyridine Nitrogen: Its inherent nucleophilicity allows for annulation reactions, leading to the formation of fused heterocyclic systems like imidazo[1,2-a]pyridines, a common scaffold in medicinal chemistry.[5]

-

The C5-Bromine Atom: An ideal handle for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse substituents. These newly installed groups can then be engaged in subsequent cyclization reactions to build additional rings.

This guide provides researchers with robust protocols to exploit this multifunctionality, transforming a simple precursor into a range of high-value heterocyclic products.

Synthesis of the Starting Material: this compound

The foundational step is the reliable and high-yielding synthesis of the oxime from its commercially available aldehyde precursor.[6][7] The conversion is a straightforward condensation reaction.

Protocol 2.1: Oximation of 5-Bromo-3-methoxypicolinaldehyde

This protocol describes the standard procedure for converting the aldehyde to the corresponding oxime. The presence of a mild base like pyridine or sodium acetate facilitates the reaction.

Experimental Workflow

Caption: Workflow for the synthesis of the title oxime.

Materials

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

|---|---|---|---|

| 5-Bromo-3-methoxypicolinaldehyde | 216.03 | 10.0 | 2.16 g |

| Hydroxylamine Hydrochloride | 69.49 | 12.0 | 834 mg |

| Pyridine | 79.10 | 24.0 | 1.9 mL |

| Ethanol (95%) | - | - | 50 mL |

Procedure

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromo-3-methoxypicolinaldehyde (2.16 g, 10.0 mmol).

-

Add ethanol (50 mL) and stir until the solid is fully dissolved.

-

Add hydroxylamine hydrochloride (834 mg, 12.0 mmol) followed by pyridine (1.9 mL, 24.0 mmol).

-

Stir the reaction mixture at room temperature for 4-6 hours. The reaction can be gently heated to 40-50 °C to expedite completion.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

-

Once the starting material is consumed, remove the ethanol under reduced pressure using a rotary evaporator.

-

To the resulting residue, add deionized water (50 mL) and stir. The product should precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to yield the desired oxime, typically as a white to off-white solid.

Synthesis of Fused Heterocycles: The Imidazo[1,2-a]pyridine Core

The imidazo[1,2-a]pyridine scaffold is a "privileged" structure in medicinal chemistry. A highly efficient route to this core involves the multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction.[8] This reaction combines an aminopyridine, an aldehyde, and an isocyanide to rapidly build molecular complexity. Here, our starting material provides the aldehyde component.

Protocol 3.1: Microwave-Assisted GBB Reaction for Imidazo[1,2-a]pyridine Synthesis

This protocol leverages microwave irradiation to accelerate the reaction, often leading to higher yields and shorter reaction times compared to conventional heating.[8]

Reaction Scheme

Caption: Multicomponent assembly of the imidazo[1,2-a]pyridine core.

Materials

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

|---|---|---|---|

| This compound | 231.04 | 0.50 | 115.5 mg |

| 2-Aminopyridine | 94.11 | 0.50 | 47.1 mg |

| tert-Butyl Isocyanide | 83.13 | 0.50 | 58 µL |

| Ammonium Chloride (NH₄Cl) | 53.49 | 0.05 | 2.7 mg |

| Methanol (MeOH) | - | - | 2 mL |

Procedure

-

To a 10 mL microwave vial equipped with a small magnetic stir bar, add the this compound (115.5 mg, 0.50 mmol), 2-aminopyridine (47.1 mg, 0.50 mmol), and ammonium chloride (2.7 mg, 0.05 mmol).

-

Add methanol (2 mL) and then carefully add tert-butyl isocyanide (58 µL, 0.50 mmol). Caution: Isocyanides are toxic and have a strong, unpleasant odor. Handle only in a well-ventilated fume hood.

-

Seal the vial with a cap.

-

Place the vial in a microwave reactor and heat the mixture to 80 °C for 30-60 minutes.

-

After cooling to room temperature, remove the solvent under reduced pressure.

-

Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc) to isolate the desired imidazo[1,2-a]pyridine product.

Causality Note: In this reaction, the aldehyde (generated in situ from the oxime under acidic/thermal conditions) condenses with the aminopyridine to form an imine. The isocyanide then undergoes a [4+1] cycloaddition with the imine, and subsequent tautomerization yields the aromatic imidazo[1,2-a]pyridine core. The microwave energy provides rapid, uniform heating, which is crucial for driving this multi-step process efficiently.[8]

Leveraging the Bromine Handle: Cross-Coupling and Cyclization Cascades

The C5-bromo substituent is a powerful tool for building molecular complexity. It provides a reliable anchor point for palladium-catalyzed cross-coupling reactions, which can be designed to set up subsequent, ring-forming cyclizations.

Protocol 4.1: Sonogashira Coupling / Intramolecular Cyclization

This strategy involves a Sonogashira coupling to introduce an alkyne at the C5 position. The alkyne can then participate in an intramolecular reaction with the oxime nitrogen, leading to fused pyrrolopyridine derivatives.

Strategic Workflow

Caption: Two-step strategy for fused heterocycles via cross-coupling.

Materials (Step A: Sonogashira Coupling)

| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |

|---|---|---|---|

| This compound | 231.04 | 1.0 | 231 mg |

| Trimethylsilylacetylene | 98.22 | 1.2 | 168 µL |

| Pd(PPh₃)₂Cl₂ | 701.90 | 0.03 | 21 mg |

| Copper(I) Iodide (CuI) | 190.45 | 0.06 | 11.5 mg |

| Triethylamine (TEA) | 101.19 | - | 5 mL |

| Tetrahydrofuran (THF) | - | - | 5 mL |

Procedure (Step A: Sonogashira Coupling)

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the oxime (231 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (21 mg, 0.03 mmol), and CuI (11.5 mg, 0.06 mmol).

-

Add degassed THF (5 mL) and degassed triethylamine (5 mL).

-

Add trimethylsilylacetylene (168 µL, 1.2 mmol) via syringe.

-

Stir the mixture at 60 °C for 4-8 hours, monitoring by TLC.

-

After cooling, dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove the catalysts.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify by column chromatography (Hexanes/EtOAc) to yield the 5-(trimethylsilylethynyl)picolinaldehyde oxime.

-

The TMS protecting group can be removed using a mild base like K₂CO₃ in methanol to yield the terminal alkyne, which is the direct precursor for cyclization.

Causality Note: The Pd/Cu catalytic system is standard for Sonogashira coupling. Palladium undergoes oxidative addition into the C-Br bond, followed by transmetalation with the copper(I) acetylide and reductive elimination to form the C-C bond. The subsequent intramolecular cyclization of the terminal alkyne onto the oxime nitrogen can be promoted by a base or a transition metal catalyst (e.g., gold or silver), leading to the formation of a five-membered nitrogen-containing ring.

Summary of Synthetic Potential

The protocols described herein demonstrate that this compound is a powerful and versatile building block. The following table summarizes the heterocyclic cores accessible from this precursor.

| Target Heterocycle | Reaction Type | Key Reagents | Section Ref. |

| Imidazo[1,2-a]pyridine | Multicomponent (GBB) | 2-Aminopyridine, Isocyanide, NH₄Cl | Protocol 3.1 |

| Pyrrolo[2,3-b]pyridine | Sonogashira / Cyclization | Terminal Alkyne, Pd/Cu cat., Base | Protocol 4.1 |

| Thiazolo[3,2-a]pyridine | (Hypothetical) Hantzsch-type | α-Haloketone | - |

| Isoxazolo[2,3-a]pyridinium | (Hypothetical) Dehydrative Cyclization | Acid catalyst (e.g., PPA) or Ac₂O | - |

Conclusion

This compound provides a robust and flexible entry point for the synthesis of diverse and medicinally relevant heterocyclic compounds. By strategically employing multicomponent reactions, intramolecular cyclizations, and modern cross-coupling chemistry, researchers can rapidly generate libraries of complex molecules for screening in drug development programs. The orthogonal nature of its functional groups allows for a modular approach to synthesis, making it an invaluable tool for the modern synthetic chemist.

References

- Vertex AI Search. (2024). Picolinaldehyde Oxime 1-Oxide Compound. Ontosight AI.

-

Wu, X., et al. (2013). Conversion of Pyridine to Imidazo[1,2-a]pyridines by Copper-Catalyzed Aerobic Dehydrogenative Cyclization with Oxime Esters. Organic Letters, 15(24), 6262–6265. [Link]

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link]

-

Ollivier, C., et al. (2011). Eco-friendly synthesis of pyridines via rhodium-catalyzed cyclization of diynes with oximes. Green Chemistry, 13(9), 2370-2373. [Link]

-

Hyster, T. K., & Rovis, T. (2011). Pyridine Synthesis from Oximes and Alkynes via Rhodium (III) Catalysis: Cp* and Cpt Provide Complementary Selectivity. Journal of the American Chemical Society, 133(40), 16149–16151. [Link]

-

Li, P., et al. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. Molecules, 28(7), 3058. [Link]

-

Ābele, E., & Lukevics, E. (2000). RECENT ADVANCES IN THE SYNTHESIS OF HETEROCYCLES FROM OXIMES. Chemistry of Heterocyclic Compounds, 36(5), 493-514. [Link]

-

Kaur, R., et al. (2021). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Molecules, 26(16), 4987. [Link]

- Patel, H., et al. (2020). Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 11(2), 1-8.

-

ResearchGate. (2024). Derivatives of oxime with medicinal chemistry applications. [Link]

-

Poziomek, E. J., & Vaughan, L. G. (1965). Synthesis and Configurational Analysis of Picolinaldehyde Oximes. Journal of Pharmaceutical Sciences, 54(5), 811-812. [Link]

-

Martínez-Pascual, S., et al. (2019). Microwave-Assisted Synthesis of Bis-Heterocycles Containing the Imidazo[1,2-a]Pyridine by Groebke-Blackburn-Bienaymé Reaction. Molecules, 24(22), 4124. [Link]

-

ResearchGate. (2013). Oximes of five-membered heterocyclic compounds with three and four heteroatoms 1. Synthesis and structure (review). [Link]

-

Strieth-Kalthoff, F., et al. (2023). Reactivity of oximes for diverse methodologies and synthetic applications. Nature Communications, 14(1), 1-16. [Link]

-

Shaikh, A. Z., et al. (2021). A Short Review on Structures and Synthesis of some Heterocyclic Compounds. Asian Journal of Research in Chemistry, 14(2), 149-151. [Link]

-

The Royal Society of Chemistry. (2012). A versatile and green mechanochemical route for aldehyde-oxime conversions Supporting Information. [Link]

-

ResearchGate. (2020). Synthetic Methods for the formation of Heterocyclic Compounds from Oxime Ether Derivatives. [Link]

-

Al-Obaidi, A., et al. (2000). Synthesis and diuretic activity of bicyclic fused heterocycles containing oxime-O-sulfonic acid moiety. Journal of Medicinal Chemistry, 43(4), 651–658. [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. par.nsf.gov [par.nsf.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 5-Bromo-3-methoxypicolinaldehyde AldrichCPR 1087659-24-2 [sigmaaldrich.com]

- 7. 5-Bromo-3-methoxypicolinaldehyde | CymitQuimica [cymitquimica.com]

- 8. mdpi.com [mdpi.com]

Application Note: Metal Complexation of 5-Bromo-3-methoxypicolinaldehyde oxime

Executive Summary

This guide details the protocols for synthesizing and characterizing metal complexes involving 5-Bromo-3-methoxypicolinaldehyde oxime (CAS: 1087659-33-3). This ligand represents a specialized class of 2-pyridyl oximes where the 3-methoxy group introduces critical steric bulk adjacent to the chelation site, and the 5-bromo substituent modulates the electronic density of the pyridine ring.

These complexes are of high value in two primary sectors:

-

Drug Development: As structural analogs for Acetylcholinesterase (AChE) reactivators (antidotes for organophosphate poisoning).

-

Catalysis & Materials: As tunable Lewis acid catalysts where the metal center's electrophilicity is adjusted by the electron-withdrawing bromine.

Chemical Profile & Ligand Design

The ligand, This compound (hereafter L ), acts primarily as a bidentate

| Feature | Chemical Consequence | Experimental Implication |

| Pyridine Nitrogen ( | Primary donor atom. | Basicity reduced by 5-Br; requires stronger metal Lewis acids for stable binding. |

| Oxime Nitrogen ( | Secondary donor atom. | Deprotonation ( |